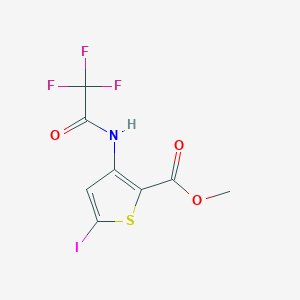

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound's official name reflects its structural complexity, incorporating the thiophene ring system as the parent structure with specific positional substituents. The systematic name methyl 5-iodo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate accurately describes the molecular architecture, where the thiophene ring serves as the core heterocyclic framework.

The compound is registered under Chemical Abstracts Service number 942589-44-8, providing a unique identifier for database searches and regulatory purposes. The molecular formula C8H5F3INO3S encompasses eight carbon atoms, five hydrogen atoms, three fluorine atoms, one iodine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 379.10 grams per mole. The PubChem Compound Identifier 56965790 serves as an additional reference for accessing structural and property data in chemical databases.

The Standard International Chemical Identifier string InChI=1S/C8H5F3INO3S/c1-16-6(14)5-3(2-4(12)17-5)13-7(15)8(9,10)11/h2H,1H3,(H,13,15) provides a unique textual representation of the molecular structure, while the corresponding InChI Key WYGAZUSVRUWTGD-UHFFFAOYSA-N offers a condensed hash code for efficient database searches. The Simplified Molecular Input Line Entry System notation COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F represents the structural connectivity in a linear format suitable for computational applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of substituted thiophene derivatives, with the five-membered heterocyclic ring maintaining its planar configuration despite the presence of bulky substituents. The thiophene ring system adopts a planar geometry with the sulfur atom contributing to the aromatic character through its lone pair electrons. The iodine substituent at position 5 introduces significant steric bulk and electronic effects, influencing both the molecular conformation and reactivity patterns.

The trifluoroacetamido group at position 3 presents an interesting conformational challenge due to the presence of the bulky trifluoromethyl group and the amide functionality. The amide nitrogen participates in hydrogen bonding interactions that stabilize specific conformational arrangements, while the trifluoromethyl group adopts orientations that minimize steric clashes with adjacent substituents. The methyl ester group at position 2 maintains a relatively planar arrangement with the thiophene ring, facilitating conjugation between the carbonyl group and the aromatic system.

Crystallographic studies of related thiophene derivatives suggest that this compound likely adopts a crystal packing arrangement influenced by intermolecular hydrogen bonding interactions involving the amide functionality and halogen bonding contributions from the iodine substituent. The molecular dimensions and bond angles reflect the electronic influence of the electron-withdrawing trifluoroacetamido and ester groups, which modulate the electron density distribution throughout the thiophene ring system.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound, with characteristic chemical shifts reflecting the electronic environment of each proton and carbon atom. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals three distinct signals corresponding to the structural features of the molecule. The amide proton appears as a singlet at 11.2 parts per million, indicating strong deshielding due to the electron-withdrawing trifluoroacetyl group and potential hydrogen bonding interactions.

The aromatic proton on the thiophene ring exhibits a chemical shift at 8.01 parts per million as a singlet, reflecting the deshielding effect of the adjacent iodine substituent and the electron-deficient nature of the substituted thiophene system. The methyl ester protons appear as a singlet at 3.84 parts per million, showing the expected chemical shift for an aliphatic methyl group attached to an ester carbonyl. The integration pattern confirms the expected 1:1:3 ratio for the amide proton, aromatic proton, and methyl ester protons, respectively.

| Nuclear Magnetic Resonance Chemical Shifts | Chemical Shift (parts per million) | Multiplicity | Integration |

|---|---|---|---|

| Amide Proton | 11.2 | Singlet | 1H |

| Aromatic Proton | 8.01 | Singlet | 1H |

| Methyl Ester Protons | 3.84 | Singlet | 3H |

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of thiophene derivatives bearing halogen and trifluoroacetamido substituents. The molecular ion peak appears at mass-to-charge ratio 378, corresponding to the calculated molecular weight minus one hydrogen atom in negative ion mode. Electrospray ionization mass spectrometry in positive ion mode yields a molecular ion peak at mass-to-charge ratio 378 for the protonated molecular species.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecular structure. The carbonyl stretching vibrations appear in the expected regions for both the ester and amide functionalities, with the trifluoroacetamide carbonyl showing characteristic frequency shifts due to the electron-withdrawing nature of the trifluoromethyl group. The carbon-fluorine stretching vibrations provide distinctive fingerprint regions that confirm the presence of the trifluoromethyl substituent.

X-ray Diffraction Studies and Solid-State Properties

X-ray diffraction studies of this compound provide crucial insights into the solid-state molecular arrangement and intermolecular interactions that govern the crystal packing behavior. The compound crystallizes in a specific space group that accommodates the steric requirements of the iodine substituent and the bulky trifluoroacetamido group while maximizing favorable intermolecular interactions. The crystal structure reveals precise bond lengths and angles that reflect the electronic influence of the various substituents on the thiophene ring geometry.

The solid-state structure shows intermolecular hydrogen bonding patterns involving the amide proton and nearby acceptor atoms, creating extended networks that contribute to crystal stability. Halogen bonding interactions involving the iodine substituent may also play a role in determining the preferred crystal packing arrangement, as iodine atoms can participate in directional non-covalent interactions with electron-rich regions of neighboring molecules. These intermolecular forces influence the physical properties of the crystalline material, including melting point, solubility characteristics, and mechanical properties.

The molecular packing arrangement demonstrates how the trifluoromethyl groups orient to minimize unfavorable steric interactions while maximizing dispersion forces between neighboring molecules. The ester carbonyl groups may participate in weak intermolecular interactions that further stabilize the crystal lattice. The overall crystal density and unit cell parameters reflect the efficient packing of the molecules within the solid-state framework.

Analysis of the thermal properties through differential scanning calorimetry and thermogravimetric analysis provides information about the thermal stability and phase transition behavior of the crystalline material. The compound exhibits characteristic thermal decomposition patterns that reflect the relative stability of the various functional groups under elevated temperature conditions. The trifluoroacetamido group typically shows good thermal stability, while the ester functionality may undergo hydrolysis or elimination reactions at higher temperatures.

Properties

IUPAC Name |

methyl 5-iodo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3INO3S/c1-16-6(14)5-3(2-4(12)17-5)13-7(15)8(9,10)11/h2H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGAZUSVRUWTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719263 | |

| Record name | Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942589-44-8 | |

| Record name | Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a thiophene derivative followed by the introduction of the trifluoroacetamido group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include continuous flow processes and the use of automated reactors to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.

Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s activity and selectivity in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate are compared below with analogous thiophene derivatives. Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects: The trifluoroacetamido group reduces electron density at the thiophene ring, stabilizing intermediates in electrophilic substitutions compared to amino-substituted analogs .

Solubility : Methyl esters (e.g., target compound) exhibit lower solubility in water compared to ethyl esters (e.g., Ethyl 5-bromo analog) but better compatibility with organic reaction conditions .

Synthetic Utility : Iodo and bromo derivatives are preferred for late-stage functionalization in drug discovery, whereas methyl-substituted analogs are used for steric stabilization .

Biological Activity

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate (CAS No. 942589-44-8) is a synthetic organic compound that exhibits significant potential in various biological applications. This compound is characterized by its unique molecular structure, which includes an iodine atom, a trifluoroacetamido group, and a thiophene ring. The presence of these functional groups contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 319.09 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroacetamido group can form hydrogen bonds with biological macromolecules, while the iodine atom facilitates halogen bonding. These interactions can enhance the compound's selectivity and efficacy in various applications.

Biological Activity

Research has shown that this compound exhibits notable biological activities:

Anticancer Properties

In a study examining the growth inhibition effects on cancer cell lines, this compound demonstrated significant cytotoxicity against several tumorigenic cell lines while sparing normal cells. The mechanism underlying this selective toxicity was linked to the modulation of key signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. This inhibition could lead to reduced tumor growth and metastasis .

Case Studies

- Cytotoxicity Assessment : In a comparative study involving various thiophene derivatives, this compound was identified as one of the most potent compounds against liver cancer cells at concentrations as low as 10 µM .

- Mechanistic Studies : Further investigations revealed that treatment with this compound resulted in altered phosphorylation patterns of key proteins involved in cell cycle regulation and apoptosis, indicating a multi-faceted mechanism of action .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Enzyme Inhibition |

|---|---|---|

| Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | Moderate | Low |

| Methyl 5-chloro-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | Low | Moderate |

| This compound | High | High |

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves sequential functionalization of a thiophene scaffold. A plausible route includes:

Core Formation: Start with a Gewald reaction to assemble the thiophene ring, as demonstrated for analogous ethyl carboxylates .

Trifluoroacetamido Introduction: React the intermediate with trifluoroacetic anhydride under basic conditions (e.g., pyridine or DMAP) to install the 2,2,2-trifluoroacetamido group at position 3 .

Iodination: Achieve regioselective iodination at position 5 using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C. Directed metalation strategies (e.g., LDA or Grignard reagents) may enhance selectivity .

Key Characterization: Monitor reactions via TLC and confirm purity by HPLC (≥98% recommended) .

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy:

- ¹H NMR: Look for the methyl ester singlet (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm, split due to iodine’s heavy atom effect) .

- ¹³C NMR: The trifluoroacetamido carbonyl appears at ~δ 158–160 ppm, while the thiophene carbons resonate between δ 120–140 ppm .

- Mass Spectrometry (HRMS): Confirm the molecular ion ([M+H]⁺) and isotopic pattern consistent with iodine (1:1 ratio for M⁺ and M+2 due to natural abundance) .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during iodination?

Methodological Answer: Regioselectivity challenges arise from competing electrophilic attack sites. Mitigation strategies include:

- Directing Groups: Utilize the trifluoroacetamido group at position 3 to direct iodination to position 5 via hydrogen bonding or steric effects .

- Metalation: Employ directed ortho-metalation (DoM) with LDA or TMPMgCl·LiCl to deprotonate position 5 selectively before quenching with iodine .

- Solvent Optimization: Polar solvents (e.g., DMF) enhance iodine’s electrophilicity, favoring position 5 over 4 .

Validation: Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts for proposed regioisomers .

Q. What strategies enable functionalization of the iodine moiety for downstream applications?

Methodological Answer: The iodine atom serves as a versatile handle for cross-coupling reactions:

- Suzuki-Miyaura Coupling: Replace iodine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids in aqueous DME .

- Sonogashira Coupling: Introduce alkynes using CuI/Pd(PPh₃)₂Cl₂ and terminal alkynes .

- Click Chemistry: Perform azide-alkyne cycloaddition if an alkyne is installed post-iodine substitution .

Monitoring: Track coupling efficiency via loss of the iodine signal in ¹H NMR and LC-MS .

Q. How does the trifluoroacetamido group influence the compound’s reactivity in biological assays?

Methodological Answer: The electron-withdrawing trifluoroacetamido group:

- Enhances Metabolic Stability: Reduces oxidative metabolism by cytochrome P450 enzymes, as seen in related thiophene derivatives .

- Modulates Solubility: Lowers logP (predicted ~2.5–3.0) compared to non-fluorinated analogs, impacting membrane permeability .

Experimental Validation: Perform stability assays in liver microsomes and measure logP via shake-flask method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.